molecular formula C8H11IN2O B3020668 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole CAS No. 1528726-72-8

3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole

Cat. No.: B3020668
CAS No.: 1528726-72-8
M. Wt: 278.093
InChI Key: CEXRRRKOMPAEMY-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Contemporary Organic Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. tandfonline.comnih.govnih.govmdpi.comglobalresearchonline.net This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance in drug discovery. mdpi.comglobalresearchonline.net A vast number of pyrazole derivatives have been developed that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties. tandfonline.commdpi.comglobalresearchonline.netpharmaguideline.com

The significance of the pyrazole core is exemplified by its presence in several FDA-approved drugs. Notable examples include Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), and Sildenafil, used for treating erectile dysfunction. mdpi.com The utility of pyrazoles extends beyond pharmaceuticals into agrochemicals, where they are used in fungicides and herbicides, and into materials science for the development of dyes and fluorescent agents. nih.govglobalresearchonline.net

The synthetic accessibility and chemical reactivity of the pyrazole ring allow for extensive functionalization. nih.govpharmaguideline.com Electrophilic substitution reactions typically occur at the C4 position, while the nitrogen atoms can be readily alkylated. pharmaguideline.com The ability to introduce a variety of substituents onto the pyrazole scaffold makes it a "privileged structure" in medicinal chemistry, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic effects. nih.gov Methodologies for synthesizing the pyrazole ring are well-established and diverse, ranging from classical condensation reactions of hydrazines with 1,3-dicarbonyl compounds to modern multicomponent and transition-metal-catalyzed processes. tandfonline.comorganic-chemistry.orgrroij.com

Strategic Importance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocycles are indispensable building blocks in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. arkat-usa.org The introduction of a halogen atom—such as iodine, bromine, or chlorine—onto a heterocyclic core provides a reactive "handle" that can be selectively manipulated through various chemical transformations. arkat-usa.orgresearchgate.net This is particularly true for organoiodine compounds, which are the most reactive among the halogens in many important reactions.

The primary strategic value of halogenated heterocycles lies in their utility in transition-metal-catalyzed cross-coupling reactions. arkat-usa.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds by replacing the halogen atom with a wide range of organic groups. tandfonline.comarkat-usa.org This capability is fundamental to modern drug discovery and materials science, as it enables the systematic modification of lead compounds and the synthesis of novel conjugated materials. arkat-usa.org

The presence of a halogen can also directly influence a molecule's physicochemical properties. Halogenation can increase lipophilicity, which may enhance membrane permeability, and can affect metabolic stability. arkat-usa.org Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can influence how a molecule binds to a biological target, potentially enhancing its potency. researchgate.net Consequently, halogenated heterocycles are highly sought-after intermediates for creating libraries of compounds for biological screening and for developing new functional materials. arkat-usa.orgresearchgate.net

Positioning of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole within the Landscape of Advanced Pyrazole Research

This compound is a specialized derivative that combines the key features of both the pyrazole core and halogenated heterocycles. While this specific compound is not extensively documented in mainstream chemical literature, its structure suggests a significant role as an advanced synthetic intermediate. Its value can be understood by dissecting its constituent parts: the 3-iodopyrazole scaffold and the N-1 tetrahydrofurfuryl ( (oxolan-2-yl)methyl ) substituent.

The 3-iodo-1H-pyrazole moiety is a highly valuable synthon. chemimpex.com The iodine atom at the C3 position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes. tandfonline.comarkat-usa.orgresearchgate.netresearchgate.net This allows for the direct attachment of diverse alkyne-containing fragments, which are themselves versatile functional groups for further chemical elaboration. arkat-usa.orgresearchgate.net The synthesis of such N-substituted 3-iodopyrazoles typically involves the N-alkylation of the parent 3-iodo-1H-pyrazole. pharmaguideline.commdpi.com Standard alkylation procedures using a base and an appropriate alkylating agent, such as (oxolan-2-yl)methyl bromide, would be a logical route to the target compound. mdpi.combeilstein-journals.org

The (oxolan-2-yl)methyl group at the N1 position is not merely a protecting group but a deliberate structural feature. This substituent can influence the molecule's solubility, conformational properties, and potential for biological interactions. The oxolane (tetrahydrofuran) ring is a common motif in medicinal chemistry that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.

Therefore, this compound is positioned as a bespoke building block for the synthesis of highly functionalized pyrazole derivatives. It provides a platform for introducing molecular complexity at the C3-position via cross-coupling, while the N1-substituent offers a means to modulate physical and biological properties. This makes it an ideal candidate for constructing focused compound libraries in drug discovery programs or for developing novel organic materials where precise structural control is paramount.

Data Tables

Table 1: Properties of 3-Iodo-1H-pyrazole

Property Value
CAS Number 4522-35-4
Molecular Formula C₃H₃IN₂
Molecular Weight 193.97 g/mol
Appearance White to off-white crystalline solid

| Melting Point | 66-72 °C |

Data sourced from references chemimpex.comnih.govchemicalbook.comsigmaaldrich.com.

Table 2: Properties of a Related Compound: 3-Iodo-1-methyl-1H-pyrazole

Property Value
CAS Number 92525-10-5
Molecular Formula C₄H₅IN₂
Molecular Weight 208.00 g/mol

| Appearance | Yellow liquid |

Data sourced from references sigmaaldrich.comrlavie.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-(oxolan-2-ylmethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXRRRKOMPAEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 1 Oxolan 2 Yl Methyl 1h Pyrazole and Analogous Structures

Foundational Approaches for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its synthesis. These methods provide access to a wide array of substituted pyrazoles, which can then be further functionalized.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classic and widely employed method, involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. jk-sci.comnih.govmdpi.com This reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds by an initial attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. jk-sci.com

A significant challenge in this synthesis is the potential for the formation of regioisomeric mixtures when unsymmetrical 1,3-dicarbonyl compounds are used with substituted hydrazines. nih.govmdpi.com However, reaction conditions can be optimized to favor the formation of a specific regioisomer. For instance, the use of aryl hydrochloride hydrazine in aprotic dipolar solvents has been shown to yield better results than in traditionally used polar protic solvents like ethanol. nih.gov

Several catalysts have been developed to improve the efficiency and greenness of this reaction. For example, nano-ZnO has been utilized as a catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields and short reaction times. nih.gov Similarly, lithium perchlorate (B79767) has been employed as a Lewis acid catalyst for the synthesis of pyrazole derivatives. mdpi.com

ReactantsCatalyst/ConditionsKey FeaturesReference
Hydrazine derivatives and 1,3-dicarbonyl compoundsCatalytic acidClassic Knorr synthesis; potential for regioisomers. jk-sci.comnih.govmdpi.com
Phenylhydrazine and ethyl acetoacetateNano-ZnOGreen protocol, excellent yields, short reaction times. nih.gov
Acetylacetone and 2,4-dinitrophenylhydrazineLithium perchlorateLewis acid catalysis, eco-friendly. mdpi.com

1,3-Dipolar Cycloaddition Reactions Employing Diazo Compounds and Alkynes

The 1,3-dipolar cycloaddition of diazo compounds with alkynes offers a direct and atom-economical route to pyrazoles. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the diazo compound) with a dipolarophile (the alkyne) to form the five-membered pyrazole ring. wikipedia.org

Historically, the use of electron-deficient diazocarbonyl compounds in these reactions required harsh conditions or the use of catalysts. However, recent advancements have shown that these reactions can proceed efficiently under thermal conditions without the need for a promoter. rsc.org For instance, the reaction of various diazo compounds with alkynes can be conducted by simple heating, often under solvent-free conditions, to afford pyrazoles in high yields and purity. rsc.orgrsc.org

The regioselectivity of the cycloaddition can be influenced by the substituents on both the diazo compound and the alkyne. wikipedia.org For example, the reaction of diazomethane with trans-diethyl glutaconate is 100% regioselective. wikipedia.org The reaction is also a syn addition, meaning the stereochemistry of the alkyne is preserved in the product. wikipedia.org

Diazo CompoundAlkyneConditionsKey FeaturesReference
Diazo compoundsAlkynesHeating, solvent-freeHigh yields, high purity, atom-economical. rsc.orgrsc.org
Ethyl diazoacetateAlkynesAqueous micellar catalysispH-dependent regioselectivity, sustainable. researchgate.netunisi.it

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. mdpi.comrsc.org

Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.combeilstein-journals.org For instance, a four-component reaction involving aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate can be used to synthesize pyranopyrazole derivatives. rsc.org These reactions are often catalyzed by simple bases like piperidine or can be promoted by ultrasound irradiation. rsc.org

Another example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org Titanium imido complexes have also been utilized in a [2+2+1] multicomponent synthesis of pyrazoles from alkynes and nitriles, proceeding through oxidation-induced N-N bond coupling. nih.gov

Reaction TypeComponentsCatalyst/ConditionsProductReference
Four-componentAldehydes, malononitrile, β-ketoester, hydrazine hydratePiperidine or ultrasoundPyranopyrazoles rsc.org
Three-componentAldehydes, β-ketoesters, hydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
[2+2+1] MulticomponentAlkynes, nitriles, Ti imido complexOxidationPyrazoles nih.gov

Advanced Strategies for Regioselective Iodination of Pyrazole Systems

Once the pyrazole ring is constructed, the next critical step in the synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is the regioselective introduction of an iodine atom at the C3-position.

Direct Iodination Protocols and Reagent Systems

Direct iodination of pyrazoles is a common method for introducing an iodine atom onto the pyrazole ring. This is typically an electrophilic substitution reaction. The regioselectivity of the iodination is influenced by the electronic properties of the substituents on the pyrazole ring and the choice of iodinating agent and reaction conditions.

Various iodinating agents have been employed, including elemental iodine, N-iodosuccinimide (NIS), and potassium iodate (KIO3). rsc.orgnih.gov The use of an oxidizing agent is often necessary to generate a more electrophilic iodine species.

Molecular Iodine-Based Systems (e.g., I2/NaI, I2/CAN)

Molecular iodine (I2) is a readily available and commonly used iodinating agent. Its electrophilicity can be enhanced by the addition of an oxidizing agent. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a mild and effective oxidant for this purpose. rsc.org The I2/CAN system has been successfully used for the regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles at the C4-position. rsc.org

Molecular iodine can also be used in multicomponent reactions to synthesize iodinated pyrazoles in a one-pot process. For example, a one-pot iodine-catalyzed multicomponent reaction has been developed for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles. beilstein-journals.org

Iodinating SystemSubstrateKey FeaturesReference
I2/CAN1-Aryl-3-CF3-1H-pyrazolesRegioselective C4-iodination. rsc.org
Molecular iodineBenzoylacetonitriles, arylhydrazines, diaryl diselenidesOne-pot multicomponent synthesis of 4-selanyl-5-aminopyrazoles. beilstein-journals.org

Introduction of the (Oxolan-2-yl)methyl Moiety

Following the iodination of the pyrazole ring, the next key step is the introduction of the (oxolan-2-yl)methyl group, also known as a tetrahydrofurfuryl group, at the N1 position of the pyrazole.

The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, which can lead to mixtures of N1 and N2 isomers. acs.org The regioselectivity of the alkylation is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. sci-hub.semdpi.com

Generally, in 3-substituted pyrazoles, alkylation at the N1 position is favored. researchgate.netacs.org Common alkylation methods involve the use of an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). sci-hub.seresearchgate.netacs.org The use of sterically bulky α-halomethylsilanes has been shown to significantly improve the N1-selectivity. acs.org Another approach involves the use of trichloroacetimidates as electrophiles with a Brønsted acid catalyst, where sterics control the formation of the major regioisomer. mdpi.com

Alkylating Agent TypeBase/CatalystKey Factor for N1-SelectivityReference
Alkyl HalidesK2CO3Steric hindrance at C3 sci-hub.seresearchgate.netacs.org
α-HalomethylsilanesFluoride source (for desilylation)Steric bulk of the reagent acs.org
TrichloroacetimidatesBrønsted acidSteric control mdpi.com

To introduce the (oxolan-2-yl)methyl group specifically, 2-(chloromethyl)tetrahydrofuran or a related electrophile would be used as the alkylating agent. The general alkylation strategies described above are applicable. The reaction would involve the deprotonation of the 3-iodopyrazole with a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on the electrophilic carbon of the 2-(chloromethyl)tetrahydrofuran.

The choice of base and reaction conditions would be critical to ensure high regioselectivity for the N1-isomer. Given the steric bulk of the (oxolan-2-yl)methyl group, alkylation is expected to predominantly occur at the less sterically hindered N1 position of a 3-iodopyrazole.

Applications of Protecting Group Chemistry in 3-Iodo-1H-pyrazole Synthesis

In the synthesis of complex pyrazole derivatives, particularly those intended for cross-coupling reactions, the protection of the N-H group is often a necessary step. researchgate.netumich.eduarkat-usa.org This is because the pyrazole nitrogen can act as a ligand for transition metals, interfering with catalytic cycles. researchgate.netumich.eduarkat-usa.org The choice of protecting group is crucial, as its stability under various reaction conditions and the ease of its removal are key to a successful synthetic strategy.

The 1-(1-ethoxyethyl) (EtOEt) group is a frequently employed protecting group for the pyrazole N-H fragment. researchgate.netarkat-usa.orgresearchgate.net Its introduction is typically achieved by reacting the 3-iodo-1H-pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane. arkat-usa.orgchemicalbook.com This reaction is often exothermic and can be controlled by the dropwise addition of ethyl vinyl ether. arkat-usa.orgchemicalbook.com

A notable aspect of the EtOEt group is the potential for its migration under acidic conditions, especially when dealing with disubstituted pyrazoles. For instance, the protection of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether can lead to a mixture of N1 and N2 protected isomers. researchgate.netarkat-usa.org The EtOEt group is valued for its stability in subsequent reactions, such as Sonogashira cross-coupling, and its facile removal under mild acidic conditions. researchgate.netarkat-usa.orgresearchgate.net

Table 1: Synthesis of N-Ethoxyethyl (EtOEt) Protected Pyrazole Derivatives

Starting MaterialReaction Time (h)Product NumberYield (%)Reference
3,4-diiodo-1H-pyrazole786aExcellent
4-bromo-3-iodo-1H-pyrazole787aExcellent
3-iodo-1H-pyrazole-4-carbonitrile1410aGood
Ethyl 3-iodo-1H-pyrazole-4-carboxylate1411aGood

The tert-butyloxycarbonyl (Boc) group is another common protecting group for amines and heterocyclic N-H fragments. rsc.orgrsc.org It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. arkat-usa.orgrsc.orgrsc.org While widely used, the stability of the Boc group in the context of pyrazole chemistry can be a concern.

In studies involving the synthesis of substituted 3-iodo-1H-pyrazoles, the N-Boc protected derivatives were found to be unstable under certain reaction conditions. researchgate.netumich.eduarkat-usa.org Specifically, the Boc group did not withstand reactions with lithium organic compounds and showed instability during GC-MS analysis. researchgate.netumich.eduarkat-usa.org This lack of stability led researchers to favor the more robust EtOEt protecting group for subsequent transformations like cross-coupling reactions. researchgate.netumich.eduarkat-usa.org The Boc group is readily cleaved with strong acids, such as trifluoroacetic acid or hydrochloric acid. rsc.org

Table 2: Comparison of EtOEt and Boc Protecting Groups for 3-Iodo-1H-pyrazole

Protecting GroupIntroduction ReagentStability in Pyrazole SynthesisCleavage ConditionsReference
Ethoxyethyl (EtOEt)Ethyl vinyl ether, cat. acidStable during cross-coupling and reactions with organolithiums.Mild acidic conditions[17, 20]
tert-butyloxycarbonyl (Boc)(Boc)₂O, baseUnstable in reactions with organolithiums and during GC-MS analysis.Strong acidic conditions[17, 20, 23]

Innovations in Green and Efficient Synthetic Methodologies

The field of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and efficient processes. nih.govbenthamdirect.comthieme-connect.com For the synthesis of pyrazole derivatives, this has translated into the exploration of novel technologies that reduce waste, minimize energy consumption, and enhance safety. researchgate.net

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, including pyrazoles. rsc.orgrsc.orggalchimia.commdpi.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and straightforward scalability. galchimia.comnih.gov

Ultrasound-assisted synthesis is another green chemistry technique that has found application in the synthesis of pyrazole scaffolds. researchgate.netbenthamdirect.comrsc.orgeurekaselect.com The use of ultrasonic irradiation can significantly accelerate chemical reactions by inducing acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and often higher yields. researchgate.net

Ultrasound-assisted methods for pyrazole synthesis are often characterized by shorter reaction times, milder conditions, and reduced energy consumption compared to conventional heating methods. researchgate.neteurekaselect.com These techniques can be particularly advantageous for multi-component reactions, providing excellent yields in environmentally friendly solvents like water. researchgate.net The application of ultrasound aligns with the principles of green chemistry by offering an energy-efficient alternative to traditional synthetic protocols. benthamdirect.comthieme-connect.combenthamdirect.com

Reactivity and Derivatization of 3 Iodo 1 Oxolan 2 Yl Methyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent for the derivatization of iodo-pyrazoles. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 3-iodo-pyrazole derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. nih.govnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govekb.eg The choice of base, solvent, and reaction conditions is crucial for achieving high yields. ekb.eg While specific studies on 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole are not detailed, the general applicability of Suzuki-Miyaura reactions to 3-iodo-pyrazoles suggests its utility for creating novel C3-arylated derivatives. nih.govekb.eg

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles This table illustrates common conditions for Suzuki-Miyaura reactions involving iodo-heterocycles, adaptable for substrates like this compound.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-10053-80 ekb.eg
Pd(OAc)₂ / LigandK₂CO₃Toluene/H₂O80-11088-96 nih.gov
PdCl₂(dppf)Na₂CO₃DME/H₂O80High

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is extensively used to modify iodo-pyrazole scaffolds by introducing alkyne moieties. arkat-usa.orgresearchgate.net The process employs a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org

Research on various N-protected 3-iodo-1H-pyrazole derivatives has demonstrated successful Sonogashira couplings with terminal alkynes, such as phenylacetylene (B144264), to produce the corresponding 3-alkynyl-pyrazoles in high yields. arkat-usa.orgresearchgate.net The N-H group of the pyrazole is often protected to prevent it from interfering with the catalytic cycle, as pyrazoles themselves can act as ligands for transition metals. arkat-usa.org In the case of this compound, the N1 position is already substituted, making it a suitable candidate for this transformation without requiring an additional protection step.

Table 2: Sonogashira Coupling of N-Protected 3-Iodo-Pyrazoles with Phenylacetylene Data synthesized from studies on analogous N-protected 3-iodo-pyrazoles. arkat-usa.orgresearchgate.net

N-Protecting GroupCatalystCo-catalystBaseSolventProduct Yield (%)
1-EthoxyethylPd(PPh₃)₂Cl₂CuIEt₃NTHF91 arkat-usa.orgresearchgate.net
tert-Butoxycarbonyl (Boc)Pd(PPh₃)₂Cl₂CuIEt₃NTHF85 arkat-usa.org
1-Ethoxyethyl (4-bromo substituted)Pd(PPh₃)₂Cl₂CuIEt₃NTHF95 arkat-usa.orgresearchgate.net

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed transformations can be applied to pyrazole derivatives. For instance, palladium-catalyzed C-H bond activation and arylation have been developed where the pyrazole ring itself directs the functionalization of an adjacent sp³ C-H bond. nih.gov While this specific methodology applies to the substituent rather than the pyrazole core, it highlights the diverse roles pyrazole moieties can play in palladium catalysis.

Additionally, palladium-catalyzed reactions involving hypervalent iodine reagents are used for various transformations, such as acetoxylation. nih.gov These methods expand the toolkit for modifying pyrazole-containing compounds, potentially enabling the introduction of different functional groups through alternative mechanistic pathways. The development of palladium-catalyzed cross-coupling reactions remains a dynamic field, with new ligands and conditions continually emerging to improve the scope and efficiency of these transformations on heterocyclic systems. researchgate.net

Reactivity Pertaining to the Pyrazole Nitrogen Atoms

The two nitrogen atoms in the pyrazole ring have distinct electronic properties that govern the molecule's reactivity. One nitrogen atom is considered "pyrrole-like" and the other "pyridine-like". nih.gov These characteristics influence phenomena such as tautomerism and the regioselectivity of substitution reactions.

Pyrazole and its C-substituted derivatives can exist as two annular prototropic tautomers, where a proton can reside on either of the two ring nitrogen atoms. nih.govnih.gov This tautomerism is a crucial feature that can influence the compound's structure, reactivity, and biological properties. nih.govresearchgate.net The equilibrium between these tautomeric forms can be affected by the nature of substituents on the pyrazole ring, as well as by solvent effects. beilstein-journals.orgresearchgate.net

However, in this compound, the nitrogen at the N1 position is substituted with an (oxolan-2-yl)methyl group. This substitution "fixes" the structure, preventing the annular prototropic tautomerism that is characteristic of N-unsubstituted pyrazoles. nih.gov Therefore, the reactivity of this specific compound is not complicated by the presence of multiple tautomeric forms in equilibrium, leading to more predictable outcomes in chemical reactions.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.net The regioselectivity of this reaction is strongly influenced by the electronic effects of the two nitrogen atoms. The C4 position is the most electron-rich carbon atom in the pyrazole ring and is therefore the preferred site for electrophilic attack. researchgate.netquora.com The C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are significantly deactivated towards electrophiles. researchgate.netrrbdavc.org

Consequently, reactions such as nitration, sulfonation, and halogenation on the pyrazole ring occur predominantly at the C4 position. researchgate.netscribd.com For this compound, any further electrophilic substitution on the pyrazole core would be expected to proceed at the C4 position, provided the reaction conditions are not harsh enough to cleave the existing C-I or N-C bonds.

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring This table summarizes general electrophilic substitution reactions and their typical outcomes on a pyrazole core. scribd.com

ReactionReagentsElectrophilePosition of SubstitutionProduct
NitrationHNO₃ + H₂SO₄NO₂⁺C44-Nitropyrazole
SulfonationFuming H₂SO₄SO₃C4Pyrazole-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl₃ + DMFCl-CH=NMe₂⁺C4Pyrazole-4-carbaldehyde
Azo CouplingAr-N₂⁺Cl⁻Ar-N₂⁺C44-Arylazopyrazole

Nucleophilic Characteristics of Pyrazole Nitrogen Centers

The pyrazole ring contains two adjacent nitrogen atoms. In an unsubstituted 1H-pyrazole, these are a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 nitrogen bears a hydrogen atom and its lone pair is involved in the aromatic sextet, making it less basic. The N2 nitrogen has its lone pair in an sp² hybrid orbital in the plane of the ring, making it the primary center of basicity and nucleophilicity. nih.govias.ac.in

In the case of this compound, the N1 position is already alkylated, precluding its direct participation in nucleophilic reactions as a proton acceptor. The focus of nucleophilicity, therefore, shifts entirely to the pyridine-like N2 nitrogen. However, the reactivity of this N2 center is significantly modulated by the substituents on the pyrazole ring.

The iodine atom at the C3 position, being electron-withdrawing through an inductive effect, reduces the electron density on the adjacent N2 atom. This effect diminishes the basicity and nucleophilicity of the N2 nitrogen compared to an unsubstituted pyrazole. Furthermore, the bulky 1-[(oxolan-2-yl)methyl] group at the N1 position exerts steric hindrance, potentially impeding the approach of electrophiles to the N2 center. lookchem.com

Despite these deactivating influences, the N2 nitrogen retains its lone pair of electrons and can act as a nucleophile, particularly towards potent electrophiles. For instance, reaction with strong alkylating agents like methyl iodide or methyl triflate would be expected to result in quaternization of the N2 nitrogen, leading to the formation of a pyrazolium (B1228807) salt. The regioselectivity of such N-alkylation reactions in unsymmetrical pyrazoles is a well-studied area, often influenced by a combination of steric and electronic factors. nih.govmdpi.comthieme-connect.com While direct N-alkylation of 3-substituted pyrazoles often favors the less hindered N1 position, in this pre-substituted molecule, any further alkylation must occur at N2. lookchem.comacs.org

FactorInfluence on N2 NucleophilicityRationale
Electronic Effect of C3-Iodo Group DecreasingThe inductive electron-withdrawing nature of iodine reduces the electron density at the adjacent N2 atom.
Steric Hindrance from N1-Substituent DecreasingThe bulky (oxolan-2-yl)methyl group physically obstructs the approach of electrophiles to the N2 position.
Hybridization of N2 IncreasingThe lone pair resides in an sp² orbital, making it more available for donation compared to the p-orbital lone pair of an sp³ nitrogen.
Pre-alkylation at N1 N/A (Focus on N2)N1 is already part of a quaternary center in terms of substitution, directing all further N-centered nucleophilic attacks to N2.

Chemical Transformations and Functionalization of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) or oxolane ring is a relatively stable cyclic ether. Its functionalization typically requires overcoming a significant activation barrier, often involving either ring-opening reactions or the activation of its C-H bonds.

Ring-Opening Reactions: The ether linkage in the THF ring is susceptible to cleavage under strongly acidic conditions or in the presence of potent electrophiles. For example, treatment with strong acids like HBr can lead to ring opening to form a dihaloalkane. More sophisticated methods involve the use of electrophilic activators. Triflic anhydride (B1165640) (Tf₂O), for instance, can activate the THF oxygen, generating a triflate intermediate that facilitates regioselective nucleophilic attack and ring opening. nih.gov Another reported method for THF ring-opening involves magnesium bromide and acetic anhydride to yield a bromopentanoate derivative. chemicalbook.com Such transformations would convert the 1-[(oxolan-2-yl)methyl] substituent into a functionalized open-chain ether or ester derivative.

C-H Functionalization: The C-H bonds at the C2 and C5 positions of the THF ring (alpha to the oxygen atom) are the most reactive due to the stabilizing effect of the adjacent oxygen on potential radical or anionic intermediates. In this compound, the C2 position of the oxolane ring is already substituted. Therefore, regioselective functionalization would primarily target the C5 position. Metal-free, photocatalytic methods have been developed for the site-selective α-C–H functionalization of THF, enabling the formation of C-S and C-C bonds. rsc.org Similarly, zinc-mediated C-H activation has been used for the regioselective addition of THF to alkynes. rsc.org Lithiation with strong bases like n-butyllithium can also occur at the α-position, though this can sometimes lead to cycloreversion. chemicalbook.com

Transformation TypeReagents and ConditionsPotential Product Structure
Ring-Opening Strong acids (e.g., HBr)Pyrazole with a 4-bromobutoxy-methyl side chain.
Ring-Opening Electrophilic activators (e.g., Tf₂O) followed by a nucleophilePyrazole with a functionalized open-chain ether side chain. nih.gov
α-C-H Functionalization Photocatalysis, radical initiatorsIntroduction of a new substituent at the C5 position of the THF ring. rsc.org
Metalation Strong organolithium basesFormation of an organometallic intermediate at the C5 position for further reaction. chemicalbook.com

Regioselective Functional Group Interconversions on the Pyrazole and Oxolane Scaffolds

Achieving regioselective functionalization of this compound requires careful selection of reagents and reaction conditions to target a specific site on either the pyrazole or the oxolane ring while leaving the other intact.

Functionalization of the Pyrazole Ring: The pyrazole ring offers several sites for modification. The C3-iodo bond is a prime handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings can be employed to form new carbon-carbon bonds at the C3 position, introducing aryl, alkynyl, or alkenyl groups, respectively. These reactions are typically performed under conditions mild enough not to affect the stable THF ring.

Electrophilic aromatic substitution on the pyrazole ring is another key transformation. Due to the directing effects of the two nitrogen atoms, the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles such as halogens (e.g., NBS, NCS), nitrating agents, or acylating agents.

Functionalization of the Oxolane Ring: As detailed in section 3.3, functionalization of the oxolane ring would likely occur at the C5 position via C-H activation. These reactions, often proceeding through radical or organometallic intermediates, would generally not interfere with the C3-Iodo bond, although the pyrazole nitrogen (N2) could potentially coordinate with certain metal catalysts.

Strategies for Regioselectivity: The key to regioselective functionalization lies in exploiting the distinct chemical nature of the reactive sites.

To functionalize C3 of the pyrazole: Utilize palladium-catalyzed cross-coupling reactions. These are highly specific for the carbon-iodine bond.

To functionalize C4 of the pyrazole: Employ standard electrophilic aromatic substitution conditions. The inherent electronic properties of the pyrazole ring direct the substitution to this position.

To functionalize C5 of the oxolane: Use C-H activation strategies, such as those involving radical initiation or specific organometallic reagents that preferentially react with C-H bonds adjacent to an ether oxygen. rsc.org

To open the oxolane ring: Apply harsh, strongly acidic, or highly electrophilic conditions, which would typically be avoided if the integrity of the pyrazole ring and its substituents is desired. nih.govchemicalbook.com

By choosing the appropriate catalytic system or reaction conditions, one can selectively perform interconversions on one scaffold while preserving the other. For example, a Sonogashira coupling to modify the C3 position would proceed under basic conditions with a palladium/copper catalyst, conditions under which the THF ring is completely inert. Conversely, a photocatalytic C-H arylation targeting the C5 of the oxolane ring would use a photosensitizer and light, a system that would not activate the C-I bond for coupling.

Target SiteReaction TypeTypical ReagentsRationale for Selectivity
Pyrazole C3 Cross-Coupling (e.g., Suzuki, Sonogashira)Pd catalyst, base, boronic acid or alkyneHigh specificity of palladium catalysts for the C-I bond.
Pyrazole C4 Electrophilic Aromatic SubstitutionNBS, HNO₃/H₂SO₄C4 is the most electron-rich position on the pyrazole ring, favoring electrophilic attack.
Oxolane C5 C-H FunctionalizationRadical initiators, photocatalysts, specific organometallicsPreferential activation of C-H bonds alpha to the ether oxygen.
Oxolane Ring Ring-OpeningStrong acids (HBr), potent electrophiles (Tf₂O)Cleavage of the stable ether C-O bond requires harsh, highly activating conditions. nih.gov

Structure Reactivity Relationships in 3 Iodo 1 Oxolan 2 Yl Methyl 1h Pyrazole Analogues

Impact of Substituents on the Electronic and Steric Properties of the Pyrazole (B372694) Ring

Substituents on the pyrazole ring exert a profound influence on the electron density distribution and steric environment of the molecule, thereby affecting its reactivity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can modulate the nucleophilicity and electrophilicity of the pyrazole core.

Electron-donating groups (EDGs) increase the electron density on the pyrazole ring, enhancing its nucleophilicity and generally increasing the rates of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.

The reactivity of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives in Sonogashira cross-coupling reactions provides a clear illustration of these electronic effects. The yields of the coupling products vary depending on the nature of the substituent at the C4 and C5 positions of the pyrazole ring, as detailed in the table below.

Starting MaterialSubstituents on Pyrazole RingProductYield (%)
1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleH1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole81
1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole4-NO21-(1-ethoxyethyl)-4-nitro-3-(phenylethynyl)-1H-pyrazole85
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole4-I1-(1-ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole83
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate4-COOEtEthyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate75
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde4-CHO1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde78
4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole4-Br4-bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole80
1-(1-ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole5-Me1-(1-ethoxyethyl)-5-methyl-3-(phenylethynyl)-1H-pyrazole58

From this data, it can be observed that both electron-withdrawing groups (e.g., -NO2, -COOEt, -CHO) and other halogens (e.g., -Br, -I) at the 4-position generally lead to good to excellent yields in the Sonogashira coupling. This suggests that the electronic effect of these substituents at the 4-position has a significant impact on the reactivity of the C3-iodo group. The slightly lower yield for the 5-methyl substituted analogue could be attributed to a combination of electronic and steric factors.

Role of the N1-Substituent in Directing Regioselectivity and Modulating Reaction Outcomes

The size and nature of the N1-substituent can sterically hinder the approach of reagents to the adjacent C5 position. This steric hindrance can be a determining factor in the regioselective functionalization of the pyrazole ring. For instance, in reactions involving electrophilic attack on the pyrazole ring, a bulky N1-substituent will generally direct the incoming electrophile to the less hindered C4 position.

Furthermore, the N1-substituent can influence the conformation of the molecule, which in turn can affect its reactivity. The (oxolan-2-yl)methyl group, with its flexible ether linkage, can adopt various conformations that may either shield or expose different parts of the pyrazole ring to attacking reagents.

In the context of N-alkylation of unsymmetrical pyrazoles, the regioselectivity is a well-documented phenomenon. The reaction of a 3-substituted pyrazole with an alkylating agent can potentially yield two regioisomers: the N1- and N2-alkylated products. The ratio of these products is influenced by several factors, including the steric bulk of the substituent at C3 and the nature of the alkylating agent and reaction conditions. Generally, a bulkier substituent at C3 will favor the formation of the less sterically hindered N1-isomer. Similarly, a bulkier N-alkylating agent will also favor substitution at the less hindered nitrogen atom. The (oxolan-2-yl)methyl group, being a secondary alkyl group, is expected to exhibit significant steric influence, thus favoring substitution at the N1 position of a 3-iodopyrazole precursor during its synthesis.

Elucidation of Steric and Electronic Effects on the Compound's Chemical Transformations

The chemical transformations of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole analogues are governed by a delicate interplay of steric and electronic effects. The iodine atom at the C3 position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

The success and rate of these transformations are influenced by the electronic environment of the C-I bond. Electron-withdrawing substituents on the pyrazole ring can enhance the electrophilicity of the C3 carbon, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, electron-donating groups may decrease the reactivity of the C-I bond.

Steric hindrance around the C3-iodo group can also play a significant role. Bulky substituents at the adjacent C4 or N1 positions can impede the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates or yields. The (oxolan-2-yl)methyl group at N1, due to its size, can exert such a steric influence.

The study of Sonogashira cross-coupling reactions of N-protected 3-iodopyrazole derivatives provides quantitative insight into these effects. The following table summarizes the yields of the coupling of various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles with phenylacetylene (B144264).

EntrySubstituent on Pyrazole RingYield (%)
1None81
24-NO285
34-I83
44-COOEt75
54-CHO78
64-Br80
75-Me58

The high yields obtained with various electron-withdrawing groups at the 4-position (entries 2, 4, 5) underscore the favorable electronic effect on the Sonogashira coupling. The presence of other halogens at the 4-position (entries 3, 6) also results in high yields, indicating that the reactivity of the C3-iodo group is selectively addressed in this transformation. The notable decrease in yield for the 5-methyl substituted analogue (entry 7) suggests that even a relatively small methyl group at the C5 position, adjacent to the N1-substituent, can introduce sufficient steric hindrance to impede the reaction, or that its electron-donating nature deactivates the substrate towards the coupling reaction. These findings highlight the importance of considering both steric and electronic factors when planning chemical transformations of this compound and its analogues.

Computational and Mechanistic Investigations of 3 Iodo 1 Oxolan 2 Yl Methyl 1h Pyrazole

Theoretical Chemistry Approaches to Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole. Through computational methods, it is possible to predict its geometry, electronic landscape, and chemical reactivity without the need for empirical experimentation. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine its most stable three-dimensional conformation (ground state optimization). nih.gov This process minimizes the energy of the molecule by adjusting bond lengths and angles, providing a precise model of its structure.

Once the geometry is optimized, various electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. researchgate.net The MEP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the oxolane ring, while the hydrogen atoms and the region around the iodine atom (due to sigma-hole) would exhibit positive potential. researchgate.net This information is crucial for predicting intermolecular interactions and the sites of chemical reactions.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). irjweb.com

For this compound, the HOMO is likely distributed across the electron-rich pyrazole ring, while the LUMO would also be centered on the ring, particularly involving the C-I bond. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's stability and reactivity. researchgate.netemerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. nih.gov

By calculating these energies, one can derive key reactivity descriptors, as shown in the table below. These parameters help quantify the molecule's behavior in chemical reactions. irjweb.com

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. emerginginvestigators.org
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is electronic chemical potential)A measure of the molecule's electrophilic nature.

Elucidation of Reaction Mechanisms for Synthesis and Subsequent Derivatizations

The synthesis of this compound typically begins with the precursor 3-iodo-1H-pyrazole. The key transformation is the regioselective N-alkylation of the pyrazole ring.

Synthesis Mechanism:

The N-alkylation reaction generally proceeds via a nucleophilic substitution mechanism (SN2-type). mdpi.com The steps are as follows:

Deprotonation: The acidic N-H proton of 3-iodo-1H-pyrazole (pKa ≈ 14) is removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This generates a pyrazolate anion, which is a potent nucleophile.

Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of an alkylating agent, such as 2-(chloromethyl)oxolane or 2-(bromomethyl)oxolane. The attack occurs at the methylene (B1212753) carbon (CH2) attached to the halogen, displacing the halide leaving group.

Product Formation: This step results in the formation of the N-C bond, yielding the final product, this compound.

The reaction is highly regioselective for the N1 position due to a combination of steric and electronic factors. The substituent at the 3-position (iodine) sterically hinders attack at the adjacent N2 position, directing the incoming alkyl group to the more accessible N1 nitrogen. researchgate.net

Mechanism of Subsequent Derivatizations:

The iodine atom at the C3 position of the pyrazole ring is a versatile handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.net The Sonogashira cross-coupling reaction is a prime example, used to form a carbon-carbon bond between the pyrazole and a terminal alkyne. arkat-usa.org

The catalytic cycle for the Sonogashira coupling typically involves:

Oxidative Addition: The Pd(0) catalyst reacts with the this compound, inserting into the carbon-iodine bond to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt co-catalyst, transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst and completing the cycle.

This derivatization allows for the introduction of a wide array of substituents at the 3-position, significantly expanding the molecular diversity accessible from the parent iodopyrazole. researchgate.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Mechanistic Proof

Spectroscopic techniques are indispensable for confirming the structure of the synthesized compound and verifying that the proposed reaction mechanisms have occurred as expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms in the molecule. mdpi.com For this compound, the expected NMR signals would confirm the successful N-alkylation at the N1 position and the integrity of both the pyrazole and oxolane rings.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Assignment¹H NMR (ppm)¹³C NMR (ppm)Notes
Pyrazole H-4~6.5~110-112Doublet, coupled to H-5. Shift influenced by adjacent iodine. arkat-usa.org
Pyrazole H-5~7.8~132-134Doublet, coupled to H-4. arkat-usa.org
Pyrazole C-3-~85-88Quaternary carbon bearing the iodine atom. arkat-usa.org
N-CH₂~4.2-4.4~55-58Methylene group linking the two rings.
Oxolane CH (O-CH-CH₂)~4.0-4.2~78-80Methine proton adjacent to the ring oxygen.
Oxolane O-CH₂~3.6-3.8~68-70Methylene group adjacent to the ring oxygen.
Other Oxolane CH₂~1.8-2.1~25-30Remaining two methylene groups of the oxolane ring.

The presence of two distinct doublets for the pyrazole protons confirms that substitution occurred on a nitrogen atom, preserving the aromatic system. The specific chemical shifts and coupling patterns help distinguish between the N1 and N2 isomers, thus confirming the regioselectivity of the synthesis.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₁IN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Molecular Ion Peak ([M]⁺): The spectrum would show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (294.0 g/mol ).

Key Fragmentation: A characteristic fragmentation pathway would be the cleavage of the bond between the pyrazole nitrogen and the methylene bridge, leading to two major fragments:

A fragment corresponding to the 3-iodopyrazole moiety (m/z 194).

A fragment corresponding to the oxolan-2-ylmethyl cation ([C₅H₉O]⁺, m/z 85).

Observing these specific fragments provides strong evidence for the proposed structure and confirms that the alkylation and subsequent reactions did not alter the core pyrazole or oxolane structures. researchgate.net

Advanced Synthetic Applications of 3 Iodo 1 Oxolan 2 Yl Methyl 1h Pyrazole As a Key Intermediate

Precursor for the Synthesis of Highly Functionalized Pyrazole (B372694) Derivatives

The true synthetic utility of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole lies in the reactivity of its carbon-iodine bond. This feature allows it to be a cornerstone for creating a diverse library of substituted pyrazole derivatives, which are privileged scaffolds in medicinal and materials chemistry. arkat-usa.orgbeilstein-journals.org The N-substitution with the (oxolan-2-yl)methyl group is crucial, as it prevents side reactions that can occur at the pyrazole nitrogen during metal-catalyzed processes, a common issue with N-unsubstituted pyrazoles. arkat-usa.org

Two primary pathways for functionalization are palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions: The 3-iodo group is an ideal substrate for a variety of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgias.ac.in

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. For instance, reacting 3-iodo-1-protected-pyrazoles with terminal alkynes like phenylacetylene (B144264) under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N) yields 3-alkynyl-pyrazole derivatives in high yields. arkat-usa.orgresearchgate.netrsc.org These products are themselves valuable intermediates for further transformations, such as cyclization reactions. arkat-usa.org

Suzuki-Miyaura Coupling: This method is used to introduce aryl or heteroaryl groups by coupling the iodopyrazole with boronic acids or their esters. This reaction is fundamental for synthesizing bi-aryl structures, which are common motifs in pharmaceuticals and organic materials. rsc.org

Formation of Organometallic Intermediates: The iodopyrazole can be converted into more reactive organometallic species, such as Grignard reagents. arkat-usa.orgresearchgate.net

Grignard Reagent Formation: Treatment of N-protected 3-iodopyrazoles with magnesium metal can generate the corresponding Grignard reagent (R-MgX). arkat-usa.orgalfredstate.eduwikipedia.orgmnstate.eduyoutube.com While the formation of Grignard reagents from 3-iodopyrazoles can sometimes be less straightforward than from their 4-iodo counterparts, it provides a pathway for nucleophilic substitution. arkat-usa.orgresearchgate.net These reagents can then react with a range of electrophiles, such as aldehydes or ketones, to introduce new functional groups like carbaldehydes after an exchange reaction and subsequent reaction with a formylating agent. arkat-usa.orgresearchgate.net

The table below summarizes representative transformations starting from N-protected 3-iodopyrazole analogues.

Starting MaterialReaction TypeReagentsProductYield (%)
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleSonogashiraPhenylacetylene, PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole88
1-Aryl-3-CF₃-5-iodo-1H-pyrazoleSuzukiPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1-Aryl-3-CF₃-5-phenyl-1H-pyrazole62
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole*Grignardi-PrMgBr·LiBr, then DMF1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde71

*Note: The Grignard reaction is shown for the analogous 4-iodo isomer, as it is more readily converted. arkat-usa.orgresearchgate.net

Building Block for the Construction of Fused Heterocyclic Systems

Beyond simple functionalization, this compound is a strategic starting material for synthesizing complex, fused heterocyclic systems. arkat-usa.org These bicyclic and polycyclic structures are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. nih.gov The synthesis of such systems requires a multi-step approach where the 3-iodo position is first elaborated, often in conjunction with functionalization at the C4-position, to install the necessary precursors for the final ring-closing reaction.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a well-known class of fused heterocycles with diverse biological activities. nih.govnih.gov The most common synthetic routes involve the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls. nih.govencyclopedia.pubrsc.org Although this compound does not possess the required 5-amino group directly, it can serve as a precursor to intermediates suitable for pyrimidine (B1678525) ring formation.

A plausible synthetic pathway could involve:

Functionalization at C4 and C5: Introduction of a cyano or ester group at the C4 position, followed by chemical manipulation to install a reactive nitrogen-based functionality at the C5 position.

Conversion of the 3-Iodo Group: The iodo group at C3 can be transformed into other substituents (e.g., methyl, aryl) via cross-coupling reactions either before or after the initial functionalization steps to build the desired substitution pattern on the final product.

Cyclization: The resulting functionalized pyrazole, now equipped with appropriate groups at positions 4 and 5, can undergo cyclocondensation with a suitable partner to form the fused pyrimidine ring.

PrecursorReagents for CyclizationFused System
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilePentane-2,4-dione, H₂SO₄, AcOH2-Arylamino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidines
3-Methyl-1H-pyrazol-5-amineβ-Enaminone7-Substituted 2-methylpyrazolo[1,5-a]pyrimidine

Pathways to Pyrano[2,3-c]pyrazole Derivatives

The pyrano[2,3-c]pyrazole scaffold, where a pyran ring is fused across the C3 and C4 positions of the pyrazole, is found in compounds with a range of bioactivities, including antioxidant and antiviral properties. tandfonline.commdpi.com Syntheses often proceed through multi-component reactions or the cyclization of pyrazole-chalcone precursors. tandfonline.comproquest.commdpi.comnih.govnih.gov

Starting from this compound, a viable strategy to access this scaffold is:

Sonogashira Coupling: A Sonogashira reaction at the C3 position introduces an acetylenic group, which can become part of the pyran ring.

Functionalization at C4: The C4 position can be functionalized, for example, by introducing a carbaldehyde group via a Vilsmeier-Haack type reaction or through a lithiation-electrophile sequence.

Cyclization: The resulting 3-alkynyl-4-formylpyrazole intermediate can then undergo intramolecular cyclization or react with other nucleophiles to form the fused pyran ring.

Synthetic MethodKey PrecursorsFused System
Four-component reactionHydrazine (B178648), Ethyl acetoacetate, Aldehyde, Malononitrile6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Algar-Flynn-Oyamada approach(E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (pyrazole-chalcones)6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones
Multi-component reactionN-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile, aryl azidesPyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles

Formation of Thieno[2,3-c]pyrazole Analogues

Thieno[2,3-c]pyrazoles, featuring a thiophene (B33073) ring fused to the pyrazole core, are emerging as pharmacologically important scaffolds. nih.gov A powerful method for their synthesis involves the Sonogashira coupling of a 4-iodopyrazole (B32481) followed by cyclization with a sulfur source. tandfonline.com

A synthetic route from this compound would require strategic functionalization of both the C3 and C4 positions to build the thiophene ring:

Initial Functionalization: The 3-iodo group is first converted to a different group, for example, a methyl or phenyl group via a suitable cross-coupling reaction.

Iodination at C4: The resulting 3-substituted pyrazole is then iodinated at the C4 position.

Sonogashira Coupling: The 4-iodo-3-substituted-pyrazole undergoes a Sonogashira coupling with a terminal alkyne.

Cyclization: The resulting 4-alkynylpyrazole is then cyclized using a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S), to yield the final thieno[2,3-c]pyrazole. tandfonline.com

PrecursorsReagents for CyclizationFused System
5-Chloro-4-(phenylethynyl)pyrazolesNa₂S in DMF5-Chloro-3-substituted-4-phenylthieno[2,3-c]pyrazoles
N-phenyl pyrazolone, sulfur, malononitrileTriethylamine (B128534) (Gewald reaction)Aminocyano derivative of thienopyrazole

Utility in the Development of Ligands for Transition Metal-Catalyzed Processes

Pyrazole derivatives are excellent and versatile ligands in coordination chemistry and homogeneous catalysis. nih.govresearchgate.netmdpi.com Their utility stems from the σ-donor ability of the nitrogen atoms and the ease with which their electronic and steric properties can be tuned. mdpi.com The compound this compound is a valuable precursor for creating bespoke ligands.

The iodo group at the 3-position can be readily substituted with various donor groups to create multidentate ligands. For example, a Suzuki or Stille coupling reaction can introduce pyridyl, pyrazinyl, or other nitrogen-containing heterocycles at this position. The resulting molecule, containing the original pyrazole nitrogen and the newly introduced donor atom, can act as a bidentate (N,N') chelating ligand for transition metals. researchgate.netresearchgate.net

Furthermore, more complex pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, can be constructed. nih.gov In this context, the iodopyrazole intermediate allows for the stepwise construction of such sophisticated ligand frameworks. The (oxolan-2-yl)methyl group can be retained in the final ligand to influence its solubility and steric profile, or it can be cleaved under acidic conditions to generate an N-unsubstituted pyrazole ligand, which can participate in proton-responsive reactivity and hydrogen bonding. arkat-usa.orgnih.gov

Exploration in the Context of Novel Material Development (e.g., Organic Light-Emitting Diodes)

The development of new materials for applications in electronics and optoelectronics is a rapidly advancing field. Pyrazole derivatives have gained significant attention for their potential use in organic light-emitting diodes (OLEDs), often exhibiting high fluorescence quantum yields and serving as charge-transporting or emitting materials. arkat-usa.orgnih.govresearchgate.netnih.govresearchgate.net Specifically, their derivatives have been used to form iridium and cerium complexes for OLED applications. nih.govacs.org

This compound is an ideal starting point for designing and synthesizing novel pyrazole-based OLED materials. arkat-usa.org The key is the ability to use the 3-iodo position to introduce extended π-conjugated systems through cross-coupling reactions. arkat-usa.orgrsc.org

Tuning Photophysical Properties: By reacting the iodopyrazole with various aryl or heteroaryl boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), a wide range of conjugated molecules can be synthesized. arkat-usa.orgrsc.org This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling the emission color and efficiency of an OLED. researchgate.netmdpi.com

Building Emitter and Host Materials: The resulting highly-functionalized pyrazoles can be designed to function as the emissive layer in an OLED or as host materials for phosphorescent emitters. The pyrazole core itself possesses favorable electronic properties, and the substituents introduced dictate the final photophysical characteristics. researchgate.netresearchgate.net The (oxolan-2-yl)methyl group can also improve the processability and film-forming properties of the resulting materials, which is important for device fabrication. mdpi.com

Future Research Directions and Persistent Challenges in Pyrazole Chemistry

Pursuit of More Sustainable and Atom-Economical Synthetic Methodologies

A significant challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. The synthesis of pyrazole (B372694) derivatives, including iodinated structures, is increasingly scrutinized through the lens of green chemistry.

Future research will undoubtedly focus on moving away from classical condensation reactions that may use harsh conditions or generate significant waste. Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies like the use of grinding techniques for synthesizing 2-pyrazoline (B94618) derivatives, which offer short reaction times and easy workup, similar approaches could be developed for iodopyrazoles. researchgate.net The use of microdroplet reactions in water, which can proceed without catalysts or acids, also presents a promising avenue for sustainable pyrazole synthesis. acs.org

Iron-Catalyzed Syntheses: The use of earth-abundant and non-toxic metals like iron is a highly desirable alternative to precious metal catalysts. Research into iron-catalyzed multicomponent synthesis of pyrazoles, particularly those using biomass-derived alcohols as starting materials, is a significant step towards sustainability. rsc.orgresearchgate.netrsc.org

One-Pot Multicomponent Reactions: These reactions, which combine multiple synthetic steps into a single operation, improve efficiency and reduce waste. Designing one-pot syntheses for functionalized iodopyrazoles from simple, readily available starting materials is a continuing goal. tandfonline.com

Synthetic StrategyKey AdvantagesRelevance to 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Iron-Catalyzed CouplingUtilizes earth-abundant metal, can use biomass-derived feedstocks. rsc.orgrsc.orgPotential for sustainable synthesis of the pyrazole core.
Microdroplet ReactionsCatalyst- and acid-free, uses water as a solvent, fast reaction times. acs.orgA green alternative for the cyclization step.
Grinding (Mechanochemistry)Solvent-free, high yields, simple workup. researchgate.netCould be explored for the formation of the pyrazole ring.
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste and purification steps. tandfonline.comStreamlining the synthesis of the target molecule from basic precursors.

Discovery and Elucidation of Novel Reactivity Pathways for Iodopyrazoles

The carbon-iodine bond in compounds like this compound is a versatile synthetic handle. Iodopyrazoles are valuable precursors for creating more complex and highly functionalized molecules. researchgate.net Future research will likely explore new ways to leverage this reactivity.

Transition-Metal-Catalyzed Cross-Coupling: While reactions like Suzuki-Miyaura and Sonogashira couplings of iodopyrazoles are known, there is ongoing research to expand the scope and efficiency of these transformations. nih.govclockss.org This includes developing more active and robust catalyst systems and exploring a wider range of coupling partners.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Investigating the use of photoredox catalysis to activate the C-I bond in iodopyrazoles for novel transformations is a promising area of research.

Direct C-H Functionalization: While the iodine atom provides a specific point of reactivity, methods for the direct functionalization of C-H bonds on the pyrazole ring are also of great interest for their atom economy. nih.gov Understanding the interplay between the directing effects of the substituents and the inherent reactivity of the pyrazole ring is crucial.

Reaction TypePotential ApplicationSignificance for Iodopyrazoles
Heck-Mizoroki ReactionFormation of C-C bonds with alkenes. clockss.orgIntroduction of alkenyl substituents at the 3-position.
Sonogashira CouplingFormation of C-C bonds with terminal alkynes. arkat-usa.orgSynthesis of alkynylpyrazoles, which are versatile intermediates.
Suzuki-Miyaura CouplingFormation of C-C bonds with boronic acids. nih.govIntroduction of aryl or heteroaryl groups.
Photoredox CatalysisNovel bond formations under mild conditions.Exploring new reactivity pathways for the C-I bond.

Integration of the Compound into the Synthesis of Increasingly Complex Molecular Architectures

The ultimate utility of a building block like this compound lies in its successful incorporation into larger, more complex molecules with valuable properties, such as pharmaceuticals or materials.

Future efforts will be directed towards:

Scaffold for Drug Discovery: The pyrazole motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govontosight.ai The combination of the pyrazole core, the chiral tetrahydrofurfuryl group, and the reactive iodine atom makes this compound an attractive starting point for the synthesis of new bioactive molecules.

Development of Novel Ligands: Pyrazole derivatives can act as ligands for metal catalysts. arkat-usa.org The specific stereoelectronic properties imparted by the substituents in this compound could be exploited in the design of new catalysts for asymmetric synthesis.

Synthesis of Fused Heterocyclic Systems: Iodopyrazoles can serve as precursors for the construction of fused ring systems, such as pyrazolopyridines or pyrazolopyrimidines, which are also of significant interest in medicinal chemistry. nih.gov

Synergistic Application of Computational and Experimental Approaches for Rational Design in Pyrazole Chemistry

The integration of computational chemistry with experimental work is becoming indispensable for accelerating research and development. eurasianjournals.com This synergy is crucial for tackling the challenges in pyrazole chemistry.

Predicting Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely sites of reaction on the pyrazole ring, understand reaction mechanisms, and rationalize observed regioselectivity in substitution reactions. researchgate.net

Designing Novel Compounds: Molecular modeling and docking studies can help in the rational design of new pyrazole derivatives with specific biological targets in mind, thereby streamlining the drug discovery process. eurasianjournals.com

Understanding Spectroscopic Data: Computational methods can aid in the interpretation of complex NMR spectra, for instance, by calculating chemical shifts, which is particularly useful for structurally complex molecules like iodopyrazoles. researchgate.net

The future of pyrazole chemistry is bright, with a strong emphasis on sustainability, efficiency, and innovation. While this compound itself may not yet be a widely studied compound, its structure highlights the key areas where future research will continue to push the boundaries of this important field of heterocyclic chemistry. The ongoing development of new synthetic methods, the exploration of novel reactivity, and the powerful combination of computational and experimental techniques will undoubtedly lead to the discovery of new pyrazole derivatives with significant societal impact.

Q & A

Q. What are the recommended synthetic strategies for 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole?

  • Methodology : A two-step approach is often employed: (i) Substitution at N1 : React 1H-pyrazole with (oxolan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the tetrahydrofuran-derived substituent . (ii) Iodination at C3 : Use electrophilic iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to regioselectively substitute the pyrazole ring at the 3-position . Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization (methanol/water systems are common) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR confirms the substitution pattern (e.g., oxolane methylene protons at δ 3.5–4.0 ppm and pyrazole protons at δ 6.5–7.5 ppm) .
  • ²D NMR (COSY, HSQC) resolves overlapping signals from the oxolane and pyrazole moieties.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
    • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

Advanced Research Questions

Q. How does the oxolane substituent influence the electronic properties of the pyrazole ring?

  • Mechanistic Insight : The electron-donating oxolane group increases electron density at the pyrazole N1 position, affecting reactivity in cross-coupling reactions. This can be quantified via DFT calculations (e.g., HOMO/LUMO analysis) to predict sites for electrophilic attack or ligand behavior in catalysis .
  • Experimental Validation : Compare reaction rates of iodinated derivatives with/without oxolane substituents in Suzuki-Miyaura couplings. The oxolane group may stabilize transition states via steric or electronic effects .

Q. What are the common side reactions during iodination, and how can they be mitigated?

  • Side Reactions :
  • Di-iodination : Occurs if excess NIS is used.
  • Oxolane Ring Opening : Acidic conditions (e.g., HI byproducts) may hydrolyze the oxolane moiety.
    • Mitigation Strategies :
  • Use stoichiometric NIS and low temperatures (0–5°C) to suppress over-iodination.
  • Add a buffer (e.g., NaHCO₃) to neutralize acidic byproducts and protect the oxolane ring .

Q. How can computational methods guide the optimization of this compound’s reactivity?

  • Molecular Modeling :
  • Docking Studies : Predict binding affinity to biological targets (e.g., cannabinoid receptors, given structural analogs in ).
  • Reactivity Maps : Use software like Gaussian or ORCA to model transition states in cross-coupling reactions, identifying steric clashes or electronic barriers .
    • Case Study : Adjust the oxolane ring size (e.g., tetrahydrofuran vs. tetrahydropyran) to modulate steric bulk and improve catalytic activity in Pd-mediated couplings .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for iodination: How to address them?

  • Potential Causes :
  • Variations in solvent polarity (e.g., DCM vs. THF) affecting iodine’s electrophilicity.
  • Trace moisture deactivating Lewis acids like FeCl₃.
    • Resolution :
  • Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity of starting materials via elemental analysis .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry?

  • Drug Intermediate : The iodine atom serves as a handle for late-stage functionalization (e.g., radioiodination for imaging agents). The oxolane group enhances solubility and bioavailability compared to alkyl-substituted analogs .
  • Case Study : Similar pyrazole-iodine motifs are used in kinase inhibitors (e.g., encorafenib derivatives), where regioselective substitution is critical for target binding .

Tables

Q. Table 1. Key Synthetic Parameters for Iodination

ParameterOptimal ConditionDeviation Impact
Temperature0–5°C>10°C → Di-iodination
NIS Equivalence1.1 eq>1.5 eq → Over-iodination
SolventAnhydrous DCMPolar solvents (e.g., THF) → Side reactions

Q. Table 2. Spectroscopic Signatures

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole C3-I-~95 (C-I coupling)
Oxolane CH₂3.5–4.0 (m)~70 (C-O)

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